molecular formula C17H17N5S B5814460 1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea CAS No. 5878-47-7

1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea

Cat. No.: B5814460
CAS No.: 5878-47-7
M. Wt: 323.4 g/mol
InChI Key: VBMHRDNXQMZYLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(23)22-21-13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMHRDNXQMZYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NNC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974308
Record name N-(2,3-Dimethylquinoxalin-6-yl)-2-phenylhydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-47-7
Record name N-(2,3-Dimethylquinoxalin-6-yl)-2-phenylhydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea typically involves the condensation of 2,3-dimethylquinoxaline-6-amine with aniline and thiourea. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it could inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways . The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Anilino-3-(2,3-dimethylquinoxalin-6-yl)thiourea is unique due to its specific combination of aniline, quinoxaline, and thiourea moieties.

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